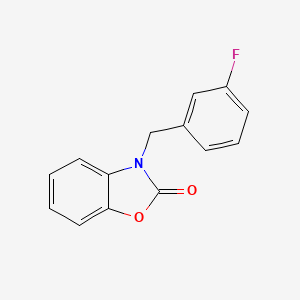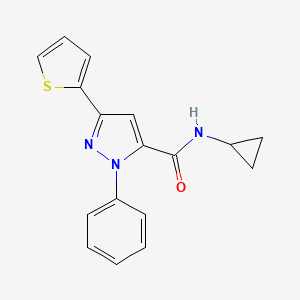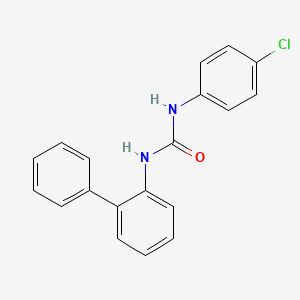![molecular formula C14H12ClN3OS B5707744 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)
3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the inhibition of various enzymes such as cytochrome P450 enzymes and fungal lanosterol 14α-demethylase. The inhibition of these enzymes leads to the disruption of the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This ultimately leads to the death of the fungal cells. In addition, this compound has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
In terms of biochemical and physiological effects, 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been found to exhibit potent antifungal and antibacterial activities. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs in the body. This suggests that this compound may have potential applications in drug-drug interaction studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole in lab experiments is its potent antifungal, antibacterial, and anticancer activities. This makes it a valuable tool for investigating the mechanisms of action of these types of compounds. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole. One potential direction is to investigate its potential use as an enzyme inhibitor, especially for the inhibition of cytochrome P450 enzymes. Another direction is to study its potential use as a drug candidate for the treatment of fungal infections and cancer. In addition, further studies are needed to investigate its potential toxicity and safety profile.
Métodos De Síntesis
The synthesis of 3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the reaction between 3-chlorobenzyl chloride and 5-(2-furyl)-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetone or DMF at a temperature of around 60-80°C. The yield of the reaction can be improved by optimizing the reaction conditions such as the amount of reagents, reaction time, and temperature.
Aplicaciones Científicas De Investigación
3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been investigated for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as an enzyme inhibitor, especially for the inhibition of cytochrome P450 enzymes.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJVHRDTTPMBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)


![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)

